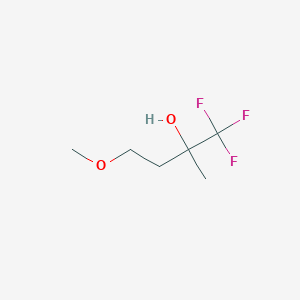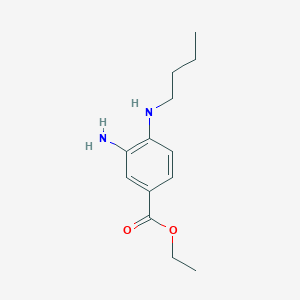![molecular formula C5H4ClN5 B1426457 7-Chloro[1,2,4]triazolo[4,3-c]pyrimidin-5-amine CAS No. 1306739-68-3](/img/structure/B1426457.png)
7-Chloro[1,2,4]triazolo[4,3-c]pyrimidin-5-amine
説明
7-Chloro[1,2,4]triazolo[4,3-c]pyrimidin-5-amine is a chemical compound with the CAS Number: 1306739-68-3 . It has a molecular weight of 169.57 . The IUPAC name for this compound is 7-chloro [1,2,4]triazolo [4,3-c]pyrimidin-5-ylamine .
Molecular Structure Analysis
The InChI code for 7-Chloro[1,2,4]triazolo[4,3-c]pyrimidin-5-amine is 1S/C5H4ClN5/c6-3-1-4-10-8-2-11(4)5(7)9-3/h1-2H, (H2,7,9) . This code provides a standard way to encode the compound’s molecular structure and formula.Physical And Chemical Properties Analysis
7-Chloro[1,2,4]triazolo[4,3-c]pyrimidin-5-amine is a solid at room temperature . The compound’s storage temperature is room temperature .科学的研究の応用
- Summary of Application : This compound has been used in the development of novel CDK2 inhibitors, which are important in cancer research .
- Methods of Application : A new set of small molecules featuring the privileged pyrazolo [3,4- d ]pyrimidine and pyrazolo [4,3- e ] [1,2,4]triazolo [1,5- c ]pyrimidine scaffolds were designed and synthesized .
- Results : Most of the compounds showed superior cytotoxic activities against MCF-7 and HCT-116 with IC 50 range (45–97 nM) and (6–99 nM), respectively, and moderate activity against HepG-2 with IC 50 range of (48–90 nM) compared to sorafenib (IC 50: 144, 176 and 19 nM, respectively) .
- Summary of Application : The compound is used in the synthesis of structurally diverse triazolopyrimidines .
- Methods of Application : The procedure offers several advantages including good yields, operational simplicity, environmental friendliness and shorter reaction time along with broad substrate scope .
- Results : The process is described as useful and attractive for the synthesis of structurally diverse triazolopyrimidines .
Cancer Research
Chemical Synthesis
- Summary of Application : This compound may have potential therapeutic applications for disorders such as dyslipidemia, coronary heart disease, and diabetes .
- Results : The results or outcomes obtained from this application are not specified in the available resources .
- Summary of Application : The compound is used in the synthesis of azapentalenes .
- Methods of Application : The compound is used via ring closure by displacement of an N-iodonium intermediate by an adjacent nitrogen atom of the attached pyrazole .
- Results : The process is described as useful for the synthesis of azapentalenes .
- Summary of Application : The compound has been used in the development of fluorescent ligands, which can be used to probe the Adenosine Receptors (ARs) serving as pharmacological tools .
- Methods of Application : Amino-linked compounds were conjugated with fluorescein isothiocyanate to afford fluorescent conjugates .
- Results : The prepared fluorescent ligands could be used to probe the ARs .
Fatty Acid-Binding Proteins (FABPs) Research
Synthesis of Azapentalenes
Development of Fluorescent Ligands
特性
IUPAC Name |
7-chloro-[1,2,4]triazolo[4,3-c]pyrimidin-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4ClN5/c6-3-1-4-10-8-2-11(4)5(7)9-3/h1-2H,(H2,7,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQNMBTMDTZKFKO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(N2C1=NN=C2)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4ClN5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Chloro[1,2,4]triazolo[4,3-c]pyrimidin-5-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




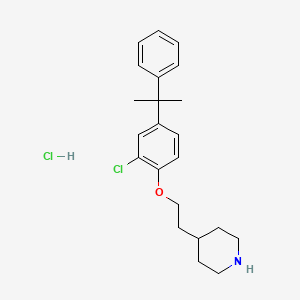
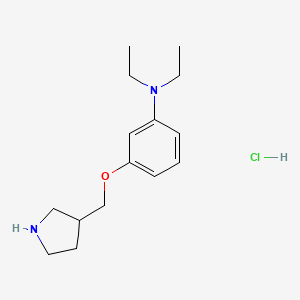
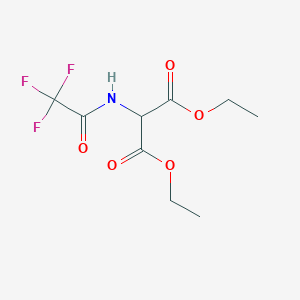
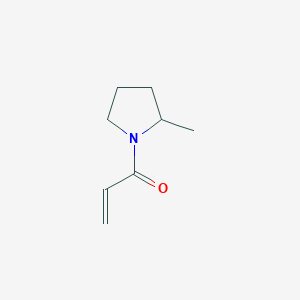
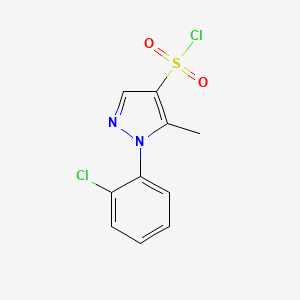
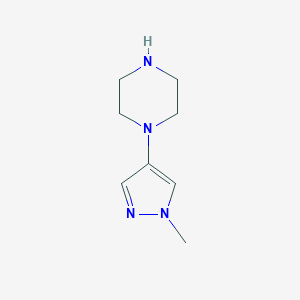
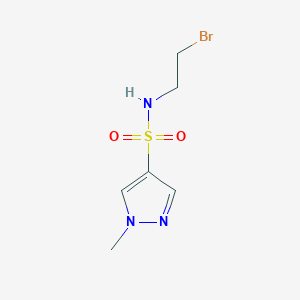
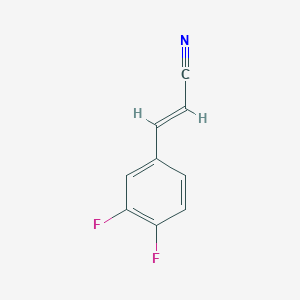
![2-{2-[(3-Chloro[1,1'-biphenyl]-4-yl)oxy]-ethyl}piperidine hydrochloride](/img/structure/B1426388.png)
![3-[(4-Chloro-2-ethylphenoxy)methyl]pyrrolidine hydrochloride](/img/structure/B1426390.png)
![5-Chloro[1,1'-biphenyl]-2-yl 3-pyrrolidinylmethyl-ether hydrochloride](/img/structure/B1426392.png)
